molecular formula C22H23N3O2 B298737 2-(2,5-dimethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

2-(2,5-dimethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Cat. No. B298737
M. Wt: 361.4 g/mol
InChI Key: QKUSLTJRZAQGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dimethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is a chemical compound that has been gaining attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazoles, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The exact mechanism of action of 2-(2,5-dimethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione is not yet fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are known to play key roles in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,5-dimethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit antiviral activity against hepatitis C virus and anti-inflammatory activity in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,5-dimethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione in lab experiments is its potential as a lead compound for the development of new anticancer and antiviral drugs. However, one limitation of using this compound is its relatively low solubility, which may affect its bioavailability and efficacy.

Future Directions

There are many potential future directions for research on 2-(2,5-dimethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione. Some possible areas of investigation include:
1. Further elucidation of the compound's mechanism of action, particularly with regard to its effects on the PI3K/Akt/mTOR and NF-κB pathways.
2. Optimization of the compound's pharmacokinetic and pharmacodynamic properties, with the goal of improving its bioavailability and efficacy.
3. Evaluation of the compound's potential as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders.
4. Investigation of the compound's structure-activity relationship, with the aim of identifying more potent and selective analogs.
5. Exploration of the compound's potential as a tool for studying the role of the PI3K/Akt/mTOR and NF-κB pathways in cancer and other diseases.

Synthesis Methods

The synthesis of 2-(2,5-dimethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione can be achieved through a multistep process. The first step involves the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazoline intermediate. This intermediate is then reacted with phenyl isothiocyanate to yield the pyrazolopyrrole intermediate, which is further cyclized with triethyl orthoformate and acetic anhydride to give the final product.

Scientific Research Applications

2-(2,5-dimethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. In particular, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

properties

Product Name

2-(2,5-dimethylphenyl)-9-phenyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

4-(2,5-dimethylphenyl)-7-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione

InChI

InChI=1S/C22H23N3O2/c1-14-9-10-15(2)17(13-14)25-21(26)18-19(16-7-4-3-5-8-16)23-11-6-12-24(23)20(18)22(25)27/h3-5,7-10,13,18-20H,6,11-12H2,1-2H3

InChI Key

QKUSLTJRZAQGFN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3C(N4CCCN4C3C2=O)C5=CC=CC=C5

Origin of Product

United States

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